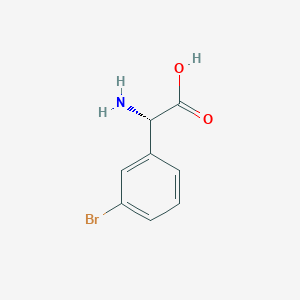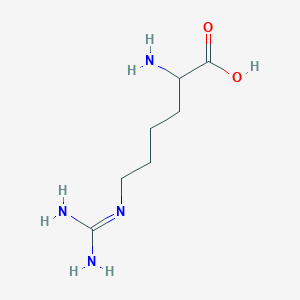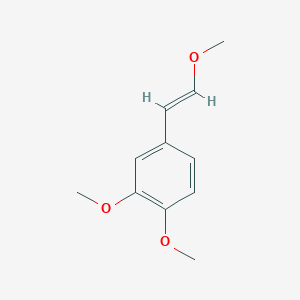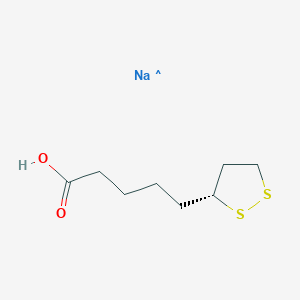
(4-Psoralen-8-yloxy)butanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Psoralen-8-yloxy)butanic acid, also known as psoralen butanoic acid, is a chemical compound that belongs to the class of psoralens. Psoralens are naturally occurring compounds that are found in several plants and have been used for medicinal purposes for centuries. (4-Psoralen-8-yloxy)butanic acid has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (4-Psoralen-8-yloxy)butanic acid is based on its ability to intercalate into DNA molecules and form covalent bonds with the DNA strands upon exposure to UV light. The covalent bonds formed between the compound and DNA molecules can cause DNA damage and cell death. The compound has been shown to have selective cytotoxicity towards cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
(4-Psoralen-8-yloxy)butanic acid has several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also cause DNA damage and inhibit DNA replication. Additionally, (4-Psoralen-8-yloxy)butanic acid has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Psoralen-8-yloxy)butanic acid has several advantages for lab experiments. It is a highly selective compound that can target cancer cells while sparing healthy cells. It is also a potent photosensitizer that can be used in photodynamic therapy. However, the compound has several limitations, including its potential toxicity and the need for UV light to activate its cytotoxic effects.
Zukünftige Richtungen
There are several future directions for the research and development of (4-Psoralen-8-yloxy)butanic acid. One direction is to optimize the synthesis method to obtain higher yields of the compound with improved purity. Another direction is to investigate the compound's potential applications in other areas of scientific research, such as DNA damage and repair mechanisms. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for (4-Psoralen-8-yloxy)butanic acid in cancer therapy. Finally, there is a need to investigate the potential side effects and toxicity of the compound to ensure its safety for clinical use.
Conclusion:
In conclusion, (4-Psoralen-8-yloxy)butanic acid is a promising compound with several potential applications in scientific research. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for cancer therapy. However, further studies are needed to optimize the synthesis method, determine the optimal treatment regimen, and investigate the potential side effects and toxicity of the compound.
Synthesemethoden
(4-Psoralen-8-yloxy)butanic acid can be synthesized by the reaction of (4-Psoralen-8-yloxy)butanic acid with butanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and requires several purification steps to obtain pure (4-Psoralen-8-yloxy)butanic acid. The synthesis method has been optimized to obtain high yields of the compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
(4-Psoralen-8-yloxy)butanic acid has several potential applications in scientific research. It has been shown to have anti-cancer properties and can be used in the treatment of various types of cancer. The compound has also been used as a photosensitizer in photodynamic therapy, a treatment modality that uses light to activate drugs and destroy cancer cells. Additionally, (4-Psoralen-8-yloxy)butanic acid has been used in the study of DNA damage and repair mechanisms.
Eigenschaften
CAS-Nummer |
133643-33-1 |
|---|---|
Molekularformel |
C15H12O6 |
Molekulargewicht |
288.25218 |
Synonyme |
(4-Psoralen-8-yloxy)butanic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)



